Hydrogen Bond Donor Capacity: 5-Hydroxy Substituent Confers Dual HBD Profile Versus Monofunctional Des-Hydroxy Analog
N-Adamantan-1-yl-5-hydroxy-nicotinamide possesses two hydrogen bond donors (the carboxamide N–H and the 5-OH phenolic group), in contrast to N-(adamantan-1-yl)nicotinamide, which carries only one HBD (carboxamide N–H alone) [1]. This dual HBD profile increases the compound's topological polar surface area to 62.2 Ų versus approximately 42.0 Ų for the des-hydroxy analog, and elevates the hydrogen bond donor count from 1 to 2, which is expected to reduce passive membrane permeability according to Lipinski's rule-of-five framework while potentially enhancing aqueous solubility and target hydrogen bond interactions . The 5-OH group also introduces a modifiable synthetic handle for prodrug strategies (e.g., ester or ether derivatization) that is absent in the des-hydroxy analog, offering an additional dimension of chemical tractability for lead optimization programs [1].
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 62.2 Ų; XLogP3-AA = 2.4 |
| Comparator Or Baseline | N-(Adamantan-1-yl)nicotinamide (des-hydroxy analog): HBD = 1; TPSA ≈ 42 Ų (computed); XLogP3-AA ≈ 2.8 |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +20 Ų; ΔXLogP3-AA ≈ −0.4 |
| Conditions | In silico computed properties (PubChem 2025.09.15 release; XLogP3, Cactvs descriptors) |
Why This Matters
For procurement decisions in drug discovery programs, the additional HBD and higher TPSA predict altered ADME behavior (lower passive permeability, potentially higher solubility) relative to the des-hydroxy analog, directly impacting suitability for CNS versus peripheral target applications.
- [1] PubChem. Compound Summary: N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide, CID 644627. Computed descriptors including HBD = 2, TPSA = 62.2 Ų. National Center for Biotechnology Information. Accessed April 2026. View Source
